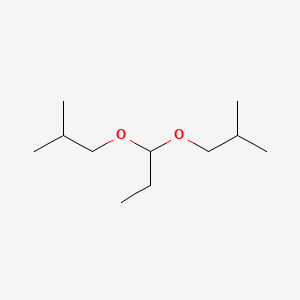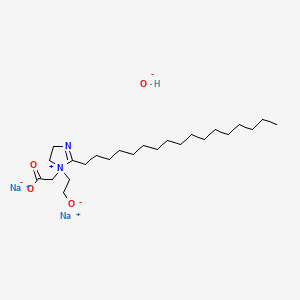
Disodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide is a compound that belongs to the class of imidazolium surfactants. These surfactants are known for their cationic nature and are widely used in various industrial applications due to their excellent surface-active properties .
Preparation Methods
The synthesis of Disodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide typically involves the reaction of coconut fatty acid with aminoethylethanolamine to form an imidazoline intermediate. This intermediate is then reacted with sodium chloroacetate to yield the final product . The industrial production methods often involve the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Disodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, particularly with halogenated compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Disodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is utilized in biological studies for its ability to interact with cell membranes and proteins.
Industry: The compound is used in the formulation of detergents, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Disodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide involves its interaction with cell membranes and proteins. The compound’s cationic nature allows it to bind to negatively charged sites on cell membranes, leading to changes in membrane permeability and function. Additionally, it can form complexes with various biomolecules, affecting their activity and stability .
Comparison with Similar Compounds
Disodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide can be compared with other similar compounds such as:
Disodium cocoamphodiacetate: This compound has similar surfactant properties but differs in its specific chemical structure and applications.
Carboxymethyl chitosan: While also used in biomedical applications, carboxymethyl chitosan has different chemical properties and mechanisms of action.
The uniqueness of this compound lies in its specific structure, which imparts distinct surface-active properties and a wide range of applications in various fields .
Properties
CAS No. |
30473-39-3 |
|---|---|
Molecular Formula |
C24H46N2Na2O4 |
Molecular Weight |
472.6 g/mol |
IUPAC Name |
disodium;2-[2-heptadecyl-1-(2-oxidoethyl)-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide |
InChI |
InChI=1S/C24H46N2O3.2Na.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-25-18-19-26(23,20-21-27)22-24(28)29;;;/h2-22H2,1H3,(H,28,29);;;1H2/q;2*+1;/p-2 |
InChI Key |
PJLFOKRUVQVDAV-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NCC[N+]1(CC[O-])CC(=O)[O-].[OH-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



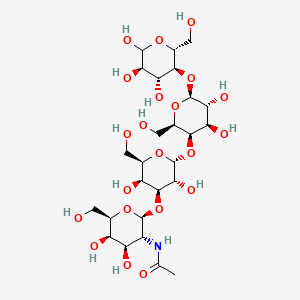
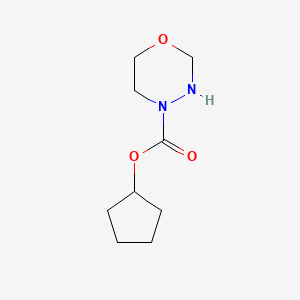
![[4-(Butan-2-ylamino)phenyl] selenocyanate](/img/structure/B13819277.png)
![3-(Bromomethyl)-7-chlorothieno[2,3-C]pyridine](/img/structure/B13819299.png)
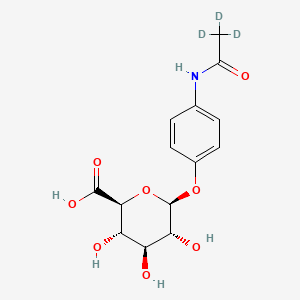
![(2E)-3-(4-hydroxyphenyl)-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B13819309.png)

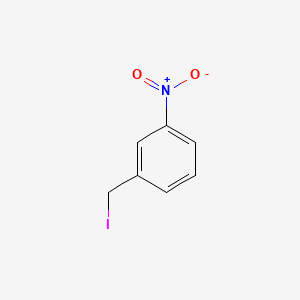
![5-methyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B13819317.png)
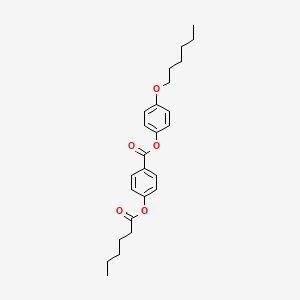
![1-[2-(4-bromo-1H-pyrrole-2-carbonyl)oxyethyl]pyridin-1-ium-2-carboxylate](/img/structure/B13819330.png)

